2-(Furan-2-amido)thiophene-3-carboxylic acid
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Overview
Description
2-(Furan-2-amido)thiophene-3-carboxylic acid is an organic compound with the molecular formula C10H7NO4S and a molecular weight of 237.23 g/mol This compound features a thiophene ring fused with a furan ring, making it a unique heterocyclic compound
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been found to exhibit a wide range of biological activities. They are often used in medicinal chemistry due to their remarkable therapeutic efficacy . .
Mode of Action
The mode of action of furan and thiophene derivatives can vary widely depending on their specific chemical structure. Some furan-containing compounds have been found to have anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties . .
Biochemical Pathways
Some furan and thiophene derivatives have been found to activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-amido)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-amido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-(Furan-2-amido)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
2-(Furan-2-yl)thiophene: A similar compound with a furan ring directly attached to a thiophene ring.
2-(Furan-2-amido)benzothiophene: A compound with a benzothiophene ring system instead of a simple thiophene ring.
Uniqueness: 2-(Furan-2-amido)thiophene-3-carboxylic acid is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFBVNZFVVCZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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